

Application Note: Determination of Flavomycin Residue by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Flavomycin

Cat. No.: B086643

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Abstract

This application note details a reliable and accurate method for the determination of **Flavomycin** (also known as Bambermycin) in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol provides a robust framework for the extraction, separation, and quantification of **Flavomycin**, making it suitable for quality control and residue analysis in research and drug development settings. The method validation parameters demonstrate high accuracy, precision, and sensitivity.

Introduction

Flavomycin is a phosphorus-containing polysaccharide antibiotic primarily effective against Gram-positive bacteria.[1] It functions by inhibiting the biosynthesis of the bacterial cell wall peptidoglycan.[1] Commonly used as a feed additive to promote growth in livestock, monitoring its residue levels in food products is crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive technique for the quantification of **Flavomycin**. This document provides a comprehensive protocol for **Flavomycin** analysis, including sample preparation, chromatographic conditions, and method validation data.

Experimental

Instrumentation and Reagents

- Instrumentation: Agilent HPLC system or equivalent, equipped with a UV detector.[\[1\]](#)
- Chromatographic Column: C18 column.[\[1\]](#)
- Reagents:
 - **Flavomycin** standard[\[1\]](#)
 - Methanol (HPLC grade)[\[1\]](#)
 - Acetonitrile (HPLC grade)[\[1\]](#)
 - n-Hexane (analytical grade)[\[1\]](#)
 - Potassium dihydrogen phosphate[\[1\]](#)
 - Potassium hydrogen phosphate[\[1\]](#)
 - Alkyl sulfonic acid sodium[\[1\]](#)
 - Phosphoric acid[\[1\]](#)
 - Water (deionized or HPLC grade)

Chromatographic Conditions

A summary of the optimal HPLC conditions for the analysis of **Flavomycin** is presented in the table below.

Parameter	Condition
Mobile Phase	Acetonitrile and a buffer solution (65:35, v/v) of 3.0g alkyl sulfonic acid sodium, 15.5g potassium hydrogen phosphate, and 1.0g potassium dihydrogen phosphate in 1000 ml water, adjusted to pH 7.0±0.1 with 20% phosphoric acid.[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	40°C[1]
Detection Wavelength	256 nm[1]
Injection Volume	5 µL

Protocols

Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the **Flavomycin** standard in a 1:1 methanol-water solution to prepare a 1 mg/mL stock solution.[1] Store this solution at 4°C.[1]
- Working Standard Solutions: Prepare working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with the methanol-water solution.[1] These solutions should be freshly prepared.[1]

Sample Preparation Protocol

- Extraction:
 - Weigh 5±0.5g of the sample (e.g., grass carp tissue) into a 25 mL centrifuge tube.[1]
 - Add a 1:1 methanol-water solution and shake by hand for one minute.[1]
 - Centrifuge at 5000 r/min for ten minutes.[1]
 - Transfer the upper organic layer to another centrifuge tube.[1]

- Repeat the extraction process on the remaining solid residue.[\[1\]](#)
- Defatting:
 - Combine the extracts and add n-hexane to the merged solution for defatting.[\[1\]](#)
 - The lower layer, containing the **Flavomycin**, is retained for analysis.[\[1\]](#)
- Filtration:
 - Filter the lower layer through a 0.22 µm nylon filter before injection into the HPLC system.
[\[1\]](#)

Method Validation

The analytical method was validated for linearity, recovery, precision, and sensitivity.

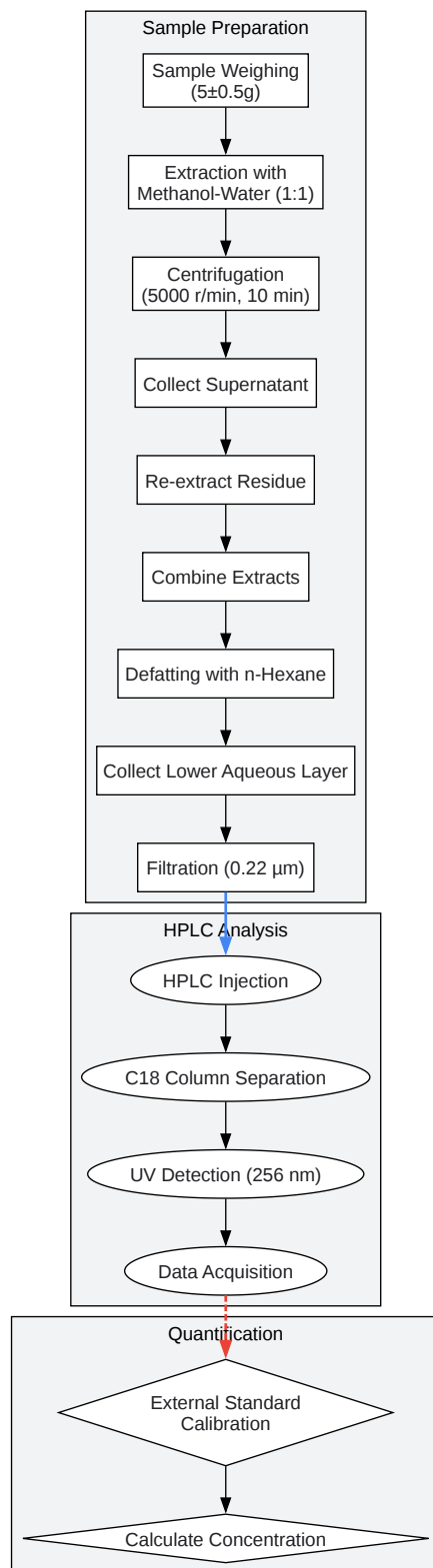
Quantitative Data Summary

Parameter	Result
Linearity (Correlation Coefficient, r^2)	0.997 [1]
Recovery	83.9% - 88.2% [1] [2]
Precision (Relative Standard Deviation, RSD)	< 10.4% [1] [2]
Limit of Detection (LOD)	2.0 mg/kg [1] [2]
Limit of Quantification (LOQ)	≈ 100 µg/kg (may vary with matrix interference) [3]

Visualizations

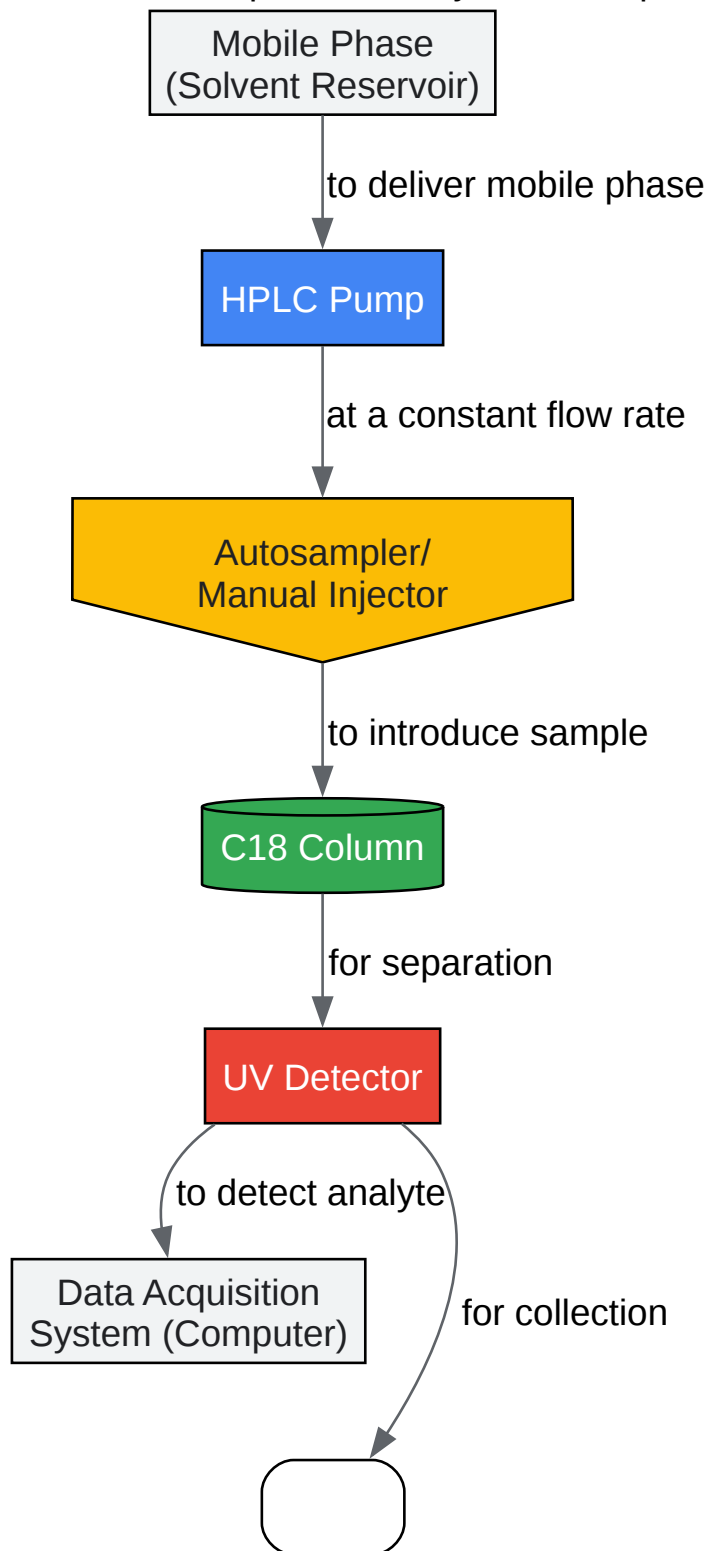
Experimental Workflow

Experimental Workflow for Flavomycin Detection by HPLC

[Click to download full resolution via product page](#)Caption: Workflow for **Flavomycin** HPLC analysis.

HPLC System Components

Logical Relationship of HPLC System Components



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Caption: HPLC system component relationships.

Conclusion

The HPLC method detailed in this application note is a robust and reliable technique for the quantitative analysis of **Flavomycin**. The validation data confirms that the method is accurate, precise, and sensitive, making it well-suited for routine analysis in a laboratory setting. The provided protocols for sample and standard preparation are straightforward and yield reproducible results.

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